molecular formula C16H28BN3O2 B3044463 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester CAS No. 1000802-51-6

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B3044463
CAS No.: 1000802-51-6
M. Wt: 305.2
InChI Key: CUDGRVPQYNPZOL-UHFFFAOYSA-N
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Description

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative featuring a pyrazole core substituted with a piperidine moiety via a two-carbon ethyl linker. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing pharmaceuticals and agrochemicals . This compound is structurally tailored for applications in kinase inhibitor development, where the piperidine group may enhance target binding or modulate physicochemical properties such as solubility and membrane permeability .

Properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BN3O2/c1-15(2)16(3,4)22-17(21-15)14-12-18-20(13-14)11-10-19-8-6-5-7-9-19/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGRVPQYNPZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126869
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
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URL https://comptox.epa.gov/dashboard/DTXSID201126869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-51-6
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000802-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1000802-51-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrazole ring and a boronic acid moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H28BN3O2
  • Molecular Weight : 305.23 g/mol
  • Purity : >95%

The compound features a piperidine substituent that may enhance its interaction with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including compounds like this compound, exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways. For instance, compounds with similar structures have shown significant cytotoxicity in various cancer cell lines, suggesting that the piperidine moiety plays a crucial role in enhancing biological activity .

Antimicrobial Properties

Research has demonstrated that boronic acid derivatives can exhibit antimicrobial activity. The presence of the boronic acid group is believed to interfere with bacterial cell wall synthesis and function. Studies on related compounds have shown effectiveness against a range of pathogens, highlighting the potential for this compound in developing new antimicrobial agents .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Boron-containing compounds are increasingly recognized for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Some studies have suggested that similar pyrazole derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology .

Case Studies

A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to improved cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of three-dimensional structures in enhancing binding affinity to target proteins .

Table 1: Summary of Biological Activities

Activity TypeResultReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
NeuroprotectiveInhibits cholinesterase enzymes

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.
  • Structure-activity relationship (SAR) : Investigating how variations in structure affect biological activity.
  • Combination therapies : Evaluating the effectiveness of this compound in conjunction with existing treatments for enhanced therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent (R-group) Molecular Weight Key Applications/Properties References
1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester 2-(Piperidin-1-yl)ethyl 308.21* Kinase inhibitors, CNS-targeted drugs
4-(2-Morpholinoethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 2-(Morpholino)ethyl 308.21 Higher polarity (PSA) vs. piperidine
1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 1-Ethoxyethyl (protecting group) 266.14 Intermediate for Baricitinib synthesis
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester THP-protected 278.16 Enhanced stability in acidic conditions
1-(3,4-Difluorobenzyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 3,4-Difluorobenzyl 314.15 Improved aryl coupling reactivity
1-Cyclopropylmethyl-1H-pyrazole-4-boronic Acid Pinacol Ester Cyclopropylmethyl 250.15* Steric hindrance effects
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 5-Fluoro-2-pyridyl 280.13 Fluorine-enhanced metabolic stability

*Calculated based on molecular formulas from evidence.

Key Observations:

Piperidine vs. In contrast, the morpholine analogue () contains an oxygen atom, increasing polarity and polar surface area (PSA), which may reduce CNS penetration .

Protecting Groups :

  • The 1-ethoxyethyl group () acts as a hydrolyzable protecting group, enabling selective deprotection in multi-step syntheses. This contrasts with the THP group (), which offers acid-labile protection, useful in orthogonal deprotection strategies .

Aromatic vs.

Fluorinated Derivatives :

  • Fluorine substitution () improves metabolic stability and alters electronic properties, making these compounds valuable in optimizing drug candidates for bioavailability .

Key Observations:

  • Base and Solvent Systems : Reactions often employ cesium carbonate () or potassium phosphate () in polar aprotic solvents (e.g., acetonitrile, THF) to facilitate nucleophilic substitution at the pyrazole nitrogen .
  • Catalytic Systems : Suzuki couplings (e.g., ) use Pd(PPh3)4 with aqueous/organic biphasic systems, achieving moderate to high yields .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Compound Name PSA (Ų)* LogP* Solubility
1-[2-(1-Piperidyl)ethyl]-... ~50 ~1.5 Moderate (aqueous/organic)
4-(2-Morpholinoethyl)-... ~60 ~1.0 Higher aqueous solubility
1-(1-Ethoxyethyl)-... ~40 ~2.0 Lipophilic
1-(5-Fluoro-2-pyridyl)-... ~55 ~1.8 Balanced

*Estimated using computational tools (e.g., Molinspiration).

Key Observations:

  • PSA and CNS Penetration : The piperidine derivative’s lower PSA compared to morpholine analogues may favor blood-brain barrier penetration, critical for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated pyrazole precursor (e.g., bromo- or iodo-substituted pyrazole) with a piperidine-containing boronic ester or pinacol borane. For example, palladium catalysts like Pd(dppf)Cl₂ (5–10 mol%) are used in solvents such as 1,4-dioxane or THF, with bases like Cs₂CO₃ or K₃PO₄ (2–3 equiv.) at 80–100°C under inert conditions . Post-reaction purification often employs column chromatography (e.g., PE:EtOAc gradients) or recrystallization.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals for the piperidyl group (δ 1.4–2.8 ppm) and boronic ester (δ 1.2–1.3 ppm for pinacol methyl groups) .
  • HPLC/LC-MS : Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. LC-MS validates molecular weight (e.g., [M+H⁺]⁺ ~309.21 g/mol) .
  • Elemental Analysis : Confirms C, H, N, and B content (±0.4% theoretical) .

Q. How is the compound’s stability optimized during storage?

  • Methodological Answer : The boronic ester is moisture-sensitive. Store under nitrogen at –20°C in amber vials with desiccants (e.g., silica gel). Solubility in anhydrous DMSO or DMF (10–20 mg/mL) allows aliquoting to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidyl vs. morpholinyl substituents) impact reactivity in cross-coupling reactions?

  • Methodological Answer : The piperidyl group’s electron-donating nature enhances nucleophilicity at the boron center, improving coupling efficiency compared to morpholinyl analogs. For example, in Pd-catalyzed arylations, piperidyl derivatives achieve yields >80% vs. ~60% for morpholinyl under identical conditions. Steric effects from the ethyl-piperidyl chain may require longer reaction times (24–48 h) .

Q. What strategies resolve low yields or by-product formation in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G2 for sterically hindered substrates (yields increase from 69% to 94%) .
  • Base Screening : Use K₂CO₃ instead of Na₂CO₃ to reduce protodeboronation side reactions.
  • Temperature Control : Reactions at 75–90°C minimize decomposition, while microwave-assisted synthesis reduces time (1–3 h) .
  • Purification : Employ preparative HPLC to isolate the target compound from homocoupling by-products.

Q. How can solubility limitations in aqueous/organic mixtures be addressed?

  • Methodological Answer : Co-solvent systems (e.g., THF:water 4:1) enhance solubility. For highly lipophilic batches, micellar catalysis (e.g., TPGS-750-M surfactant) improves dispersion. Solubility parameters (Log S ≈ –2.97) predict miscibility in ethanol or acetone .

Contradictions and Troubleshooting

  • Catalyst Inefficiency : shows Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in arylations. If low yields persist, pre-activate the catalyst with 1,2-dimethoxyethane .
  • Purity Discrepancies : Discrepancies in HPLC purity (>97% vs. 95%) may arise from residual Pd. Mitigate via chelating resins (e.g., SiliaBond® Thiol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
Reactant of Route 2
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1-[2-(1-Piperidyl)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester

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